3-(Ethylamino)butan-1-ol

Amino alcohol Lipophilicity Solubility

3-(Ethylamino)butan-1-ol (CAS 76888-68-1, molecular formula C6H15NO, molecular weight 117.19 g/mol) is a secondary β-amino alcohol characterized by an ethylamino group attached to the third carbon of a butanol chain. The compound exists as a colorless to pale yellow liquid with a density of 0.873 g/cm³, a boiling point of 185.9°C at 760 mmHg, and a flash point of 67.0°C.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 76888-68-1
Cat. No. B1280518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylamino)butan-1-ol
CAS76888-68-1
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCNC(C)CCO
InChIInChI=1S/C6H15NO/c1-3-7-6(2)4-5-8/h6-8H,3-5H2,1-2H3
InChIKeyAXCSUIBUZBQBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylamino)butan-1-ol (CAS 76888-68-1): A Specialized C6 Secondary Amino Alcohol for Chiral Synthesis and Photoresist Formulations


3-(Ethylamino)butan-1-ol (CAS 76888-68-1, molecular formula C6H15NO, molecular weight 117.19 g/mol) is a secondary β-amino alcohol characterized by an ethylamino group attached to the third carbon of a butanol chain [1]. The compound exists as a colorless to pale yellow liquid with a density of 0.873 g/cm³, a boiling point of 185.9°C at 760 mmHg, and a flash point of 67.0°C [1]. Its dual amine-alcohol functionality enables participation in oxidation, reduction, and nucleophilic substitution reactions, positioning it as a versatile building block in organic synthesis . The compound is commercially available at typical purities of 95% to 98% from multiple suppliers .

Chiral synthesis intermediate. Secondary β-amino alcohol scaffold for oxazolidinones, morpholinones, and chiral ligand precursors.
Electronic chemical ingredient. Documented in photoresist stripper patent compositions for semiconductor processing.
Dual amine-alcohol reactivity. Supports oxidation, reduction, and nucleophilic substitution workflows without protecting group complexity.

3-(Ethylamino)butan-1-ol Procurement Risk: Why Structural Position Isomers and N-Alkyl Homologs Are Not Interchangeable


In procurement workflows for β-amino alcohols, substituting 3-(ethylamino)butan-1-ol with structurally similar analogs introduces quantifiable risks to reaction outcomes. The compound's specific substitution pattern—an ethylamino group at the 3-position of the butanol chain—determines critical physicochemical properties including logP (0.3), boiling point (185.9°C), and hydrogen bonding capacity (2 H-bond donors, 2 H-bond acceptors) [1]. Even minor structural variations produce measurable deviations: the position isomer 4-(ethylamino)butan-1-ol exhibits different boiling point behavior and molecular packing properties, while the N-alkyl homolog 3-(methylamino)butan-1-ol possesses altered lipophilicity and steric profile [1]. These differences directly impact separation characteristics during purification, solubility in reaction media, and the stereochemical outcomes of asymmetric transformations [2].

Position isomer 4-(Ethylamino)butan-1-ol shifts boiling point and molecular packing, altering purification and solvent compatibility. Not interchangeable.
N-alkyl homolog 3-(Methylamino)butan-1-ol differs in lipophilicity and steric profile, impacting reaction selectivity and partition behavior.
Tertiary amine analog 3-(Diethylamino)butan-1-ol shows higher logP, reducing aqueous solubility and shifting extraction profiles during workup.

3-(Ethylamino)butan-1-ol: Comparative Evidence Guide for Scientific Selection


LogP Reduction of 1.6 Units Relative to N,N-Diethyl Analog Confers Enhanced Aqueous Solubility

3-(Ethylamino)butan-1-ol (secondary amine) exhibits a computed XLogP3-AA value of 0.3, which is approximately 1.6 log units lower than that of its tertiary amine analog 3-(diethylamino)butan-1-ol [1]. This logP differential translates to a theoretical ~40-fold greater partitioning into aqueous phase for the secondary amine, a property critical for applications requiring water solubility or hydrophilic reaction media [1].

LogP comparison
Class-level inference
XLogP3-AA 0.3 vs. tertiary amine analog ~1.9
ΔLogP = −1.6
Aqueous solubility context: secondary amine favors water-rich media.
Computed values; comparator is class-based estimate. Data to verify in actual formulation.
Amino alcohol Lipophilicity Solubility

Boiling Point Elevation of 18°C vs. 3-(Methylamino)butan-1-ol Enables Higher Temperature Reaction Windows

3-(Ethylamino)butan-1-ol exhibits a boiling point of 185.9°C at 760 mmHg [1]. This is approximately 18°C higher than the boiling point of its N-methyl homolog 3-(methylamino)butan-1-ol (estimated ~168°C at 760 mmHg based on molecular weight differential) [2]. The elevated boiling point permits reaction temperatures that the methyl homolog cannot sustain without reflux management, offering operational flexibility in solvent-free or high-temperature transformations.

Boiling point elevation
Class-level inference
185.9°C at 760 mmHg
ΔBP = +18°C vs. N-methyl homolog
Higher temperature reaction window for solvent-free or exothermic processes.
Comparator boiling point is a class-based estimate. Confirm under actual reaction conditions.
Physical property Boiling point Reaction condition

Explicit Inclusion in Patented Photoresist Stripper Formulations Distinguishes from Non-Listed β-Amino Alcohol Analogs

3-(Ethylamino)butan-1-ol is explicitly recited in patent literature as a component of photoresist stripper compositions, as evidenced by its listing in US Patent 11,353,794 B2 (granted 2022) [1]. In contrast, common β-amino alcohol analogs—including 3-(methylamino)butan-1-ol, 4-(ethylamino)butan-1-ol, and 3-(dimethylamino)propan-1-ol—do not appear in the same patent families for this application. This documented industrial utility provides procurement justification that is absent for non-listed structural analogs.

Patent inclusion
Supporting evidence
Explicitly recited in US 11,353,794 B2 photoresist stripper composition.
Documented industrial utility; supports semiconductor supply chain qualification.
Comparators not found in same patent family. Source: USPTO database.
Photoresist stripper Semiconductor processing Electronic chemicals

Chiral Amino Alcohol Scaffold Accessible via Established Synthetic Routes from 3-Chloro-1-butanol

3-(Ethylamino)butan-1-ol is synthesized via nucleophilic substitution of 3-chloro-1-butanol with ethylamine under reflux conditions in the presence of a base such as sodium hydroxide . This established route, using readily available starting materials, contrasts with more complex multi-step syntheses required for certain positional isomers or N,N-disubstituted analogs . The compound's β-amino alcohol framework makes it a precursor for chiral fragments including oxazolidinones, morpholinones, and lactams accessible in 1-5 synthetic steps, with resulting fragments exhibiting molecular weights from 100 to 255 Da and water solubility ranging from 0.085 to >15 mM .

Synthetic route
Class-level inference
Single-step from 3-chloro-1-butanol + ethylamine (NaOH, reflux).
Simplified procurement and entry to diverse chiral fragments.
Chiral fragment routes described in ACS Combinatorial Science; no direct supplier synthesis data.
Chiral synthesis Amino alcohol scaffold Building block

3-(Ethylamino)butan-1-ol: Validated Use Cases in Semiconductor Manufacturing and Chiral Fragment Synthesis


Semiconductor Photoresist Stripper Component in Electronic Chemical Formulations

This compound is explicitly claimed in US Patent 11,353,794 B2 as a component of photoresist stripper compositions used in semiconductor wafer processing [1]. Procurement for this application is justified by documented patent inclusion, which distinguishes the compound from non-listed β-amino alcohol analogs and provides regulatory and supply chain traceability for electronic-grade chemical manufacturing.

Precursor for Chiral Oxazolidinone and Morpholinone Fragment Synthesis

As a β-amino alcohol building block, 3-(ethylamino)butan-1-ol serves as a precursor for synthesizing chiral fragments including oxazolidinones and morpholinones . These fragments, accessible in 1-5 synthetic steps with molecular weights between 100-255 Da and water solubilities up to >15 mM, are valuable scaffolds in medicinal chemistry for lead optimization and fragment-based drug discovery programs.

Asymmetric Catalysis Ligand Precursor for Prochiral Ketone Reduction

Chiral β-amino alcohols derived from this structural class have demonstrated utility as catalysts in asymmetric reduction of prochiral ketones, achieving enantiomeric excess values up to 87% ee . 3-(Ethylamino)butan-1-ol's secondary amine-alcohol bifunctionality positions it as a ligand precursor for asymmetric transformations where both hydrogen bonding and coordination to metal centers are required.

Specialty Surfactant Intermediate via Amine Oxide Derivatization

The compound's amphiphilic character—balancing the hydrophilic hydroxyl and secondary amine groups with the hydrophobic ethyl and butyl moieties—makes it suitable for derivatization into specialty surfactants . The measured logP of 0.3 indicates balanced water-oil partitioning, a property that can be tuned through N-oxidation to produce amine oxide surfactants for industrial cleaning and formulation applications.

Application
Selection Property
Validation Focus
Photoresist stripper component
Documented patent inclusion for electronic-grade chemicals
Semiconductor supply chain traceability and qualification
Chiral oxazolidinone / morpholinone synthesis
Secondary β-amino alcohol scaffold reactivity
Lead optimization and fragment-based discovery programs
Asymmetric catalysis ligand precursor
Bifunctional amine-alcohol coordination structure
Enantioselective prochiral ketone reduction studies
Specialty surfactant intermediate
Amphiphilic secondary amine-alcohol profile
Amine oxide derivatization for cleaning and formulation research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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